An In-Depth Technical Guide to 1-Methoxy-2-phenyl-1H-indole: Structure, Properties, and Synthetic Strategies
An In-Depth Technical Guide to 1-Methoxy-2-phenyl-1H-indole: Structure, Properties, and Synthetic Strategies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1-Methoxy-2-phenyl-1H-indole, a heterocyclic compound of interest in medicinal chemistry. While specific experimental data for this molecule is limited in publicly accessible literature, this document synthesizes information from closely related analogues and established chemical principles to offer a robust profile of its anticipated properties, structure, and reactivity. This analysis is grounded in comparative data from similar N-substituted 2-phenylindoles to provide a predictive and insightful resource for researchers.
Molecular Structure and Physicochemical Properties
1-Methoxy-2-phenyl-1H-indole is an aromatic heterocyclic compound featuring a core indole scaffold substituted with a phenyl group at the C2 position and a methoxy group on the indole nitrogen (N1). The N-methoxy group is a key structural feature that distinguishes it from the more commonly studied N-alkyl or N-aryl indoles, and is expected to significantly influence its electronic properties and reactivity.
The fundamental structural details are provided below:
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Molecular Formula: C₁₅H₁₃NO
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Molecular Weight: 223.27 g/mol
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Canonical SMILES: CON1C2=CC=CC=C2C=C1C3=CC=CC=C3
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InChI Key: ZHQNIQVOVQMVNI-UHFFFAOYSA-N
Caption: 2D structure of 1-Methoxy-2-phenyl-1H-indole.
Predicted Physicochemical Properties
| Property | 1-Methoxy-2-phenyl-1H-indole (Predicted) | 1-Methyl-2-phenylindole (Experimental) | Reference |
| Molecular Weight | 223.27 g/mol | 207.27 g/mol | [1][2] |
| XLogP3 | 4.1 | 4.1 | [1][2] |
| Monoisotopic Mass | 223.09972 Da | 207.10480 Da | [1][2] |
| Solubility | Not available | 0.6 µg/mL (in water at pH 7.4) | [2] |
The predicted lipophilicity (XLogP3) is similar to its N-methyl analog, suggesting comparable behavior in terms of membrane permeability and solubility in organic solvents.
Synthesis of N-Alkoxyindoles: A General Protocol
N-alkoxyindoles, including 1-Methoxy-2-phenyl-1H-indole, are typically synthesized through the alkylation of the corresponding N-hydroxyindole precursor.[3] Another established method involves the base-mediated cyclization of substituted 2-nitrostyrenes.[3]
General Protocol for N-Alkylation of 2-phenyl-N-hydroxyindole
This protocol outlines a generalized procedure for the synthesis of 1-Methoxy-2-phenyl-1H-indole from a hypothetical 2-phenyl-N-hydroxyindole intermediate, based on established methods for N-alkoxyindole synthesis.[3]
Caption: Generalized workflow for the synthesis of 1-Methoxy-2-phenyl-1H-indole.
Step-by-Step Methodology:
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Dissolution: Dissolve the 2-phenyl-N-hydroxyindole precursor in a suitable anhydrous solvent (e.g., methanol, toluene) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
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Deprotonation: Add a suitable base (e.g., potassium carbonate, sodium hydride) to the solution and stir at room temperature to facilitate the formation of the corresponding anion. The choice of base and solvent is critical and can influence the reaction yield.[3]
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Alkylation: Introduce the methylating agent (e.g., dimethyl sulfate or methyl iodide) to the reaction mixture. The reaction may be stirred at room temperature or gently heated to drive it to completion.
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Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
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Quenching and Extraction: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure 1-Methoxy-2-phenyl-1H-indole.
Spectroscopic Characterization: A Comparative Analysis
While experimental spectra for 1-Methoxy-2-phenyl-1H-indole are not available in the reviewed literature, its expected spectroscopic features can be inferred from the data of its N-methyl analog, 1-methyl-2-phenylindole.[2]
¹H NMR Spectroscopy (Predicted):
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Aromatic Protons: Signals corresponding to the protons on the phenyl ring and the indole core are expected in the aromatic region (approximately 7.0-8.0 ppm).
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Indole C3-H: A characteristic singlet for the proton at the C3 position of the indole ring is anticipated.
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Methoxy Protons: A sharp singlet corresponding to the three protons of the N-methoxy group is expected, likely in the range of 3.5-4.0 ppm.
¹³C NMR Spectroscopy (Predicted):
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Aromatic Carbons: Multiple signals in the downfield region (approximately 110-140 ppm) corresponding to the carbons of the indole and phenyl rings.
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Indole C2 and C3a: Characteristic signals for the C2 (bearing the phenyl group) and C3a carbons.
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Methoxy Carbon: A signal in the upfield region (approximately 55-65 ppm) corresponding to the carbon of the N-methoxy group.
Infrared (IR) Spectroscopy (Predicted):
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C-H Stretching: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹.
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C=C Stretching: Aromatic C=C stretching bands will appear in the 1450-1600 cm⁻¹ region.
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C-O Stretching: A prominent C-O stretching band for the methoxy group is anticipated around 1050-1250 cm⁻¹.
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Absence of N-H Stretching: Notably, unlike 2-phenyl-1H-indole, the spectrum will lack the characteristic N-H stretching band typically observed around 3400 cm⁻¹.
Mass Spectrometry (Predicted):
The PubChem database predicts several adducts for 1-Methoxy-2-phenyl-1H-indole.[1]
| Adduct | Predicted m/z |
| [M+H]⁺ | 224.10700 |
| [M+Na]⁺ | 246.08894 |
| [M]⁺ | 223.09917 |
Reactivity and Potential Chemical Transformations
The reactivity of the indole nucleus is well-documented, with the C3 position being particularly susceptible to electrophilic substitution. The N-methoxy group in 1-Methoxy-2-phenyl-1H-indole is expected to modulate this reactivity. The oxygen atom of the methoxy group can donate electron density into the indole ring system, potentially enhancing its nucleophilicity.
Key areas of reactivity to consider for this molecule include:
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Electrophilic Substitution: Reactions such as halogenation, nitration, and Friedel-Crafts acylation are expected to occur, primarily at the C3 position.
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Oxidation: The indole ring is susceptible to oxidation, and the N-methoxy group may influence the outcome of such reactions.
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N-O Bond Cleavage: Under certain reductive or acidic conditions, the N-O bond of the methoxy group could be cleaved.
Potential Biological Activity and Drug Discovery Applications
The 2-phenyl-1H-indole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
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Antioxidant Potential: Many indole derivatives, particularly those with electron-donating groups, are known to be potent antioxidants. The methoxy group may contribute to this activity.
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Enzyme Inhibition: Substituted 2-phenylindoles have been investigated as inhibitors of various enzymes, including nitric oxide synthase and NFκB, which are implicated in inflammation and cancer.[4]
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Structural Mimicry: The overall architecture of 1-Methoxy-2-phenyl-1H-indole allows it to be a scaffold for designing molecules that can interact with various biological targets.
Given the established biological profile of the 2-phenylindole core, 1-Methoxy-2-phenyl-1H-indole represents a valuable, yet underexplored, molecule for further investigation in drug discovery programs.
Conclusion
1-Methoxy-2-phenyl-1H-indole is a compound with significant potential in the fields of organic synthesis and medicinal chemistry. While specific experimental data for this molecule remains to be published, this guide provides a comprehensive overview of its predicted properties, likely synthetic routes, and expected chemical behavior based on a thorough analysis of related compounds. The information presented herein serves as a valuable resource for researchers interested in exploring the synthesis and potential applications of this and other N-alkoxyindoles. Further experimental investigation is warranted to fully characterize this promising molecule and unlock its potential in various scientific domains.
References
A complete list of references will be provided upon request. The information in this guide is based on the search results from various scientific databases and publications.
Sources
- 1. PubChemLite - 1-methoxy-2-phenyl-1h-indole (C15H13NO) [pubchemlite.lcsb.uni.lu]
- 2. 1-Methyl-2-phenylindole | C15H13N | CID 77095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
